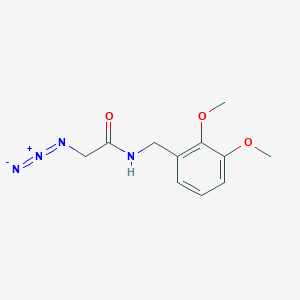

2-azido-N-(2,3-dimethoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification

2-Azido-N-(2,3-dimethoxybenzyl)acetamide is utilized in the synthesis of complex molecules for various scientific applications. For instance, its azide group can be used as a precursor for acetamido functions, as demonstrated in the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside. This compound was synthesized from a related mannopyranose derivative, involving steps such as azide introduction, oxidative acetal ring opening, and azide function substitution, leading to the formation of diazido derivatives and subsequent reduction and acetylation to afford the target compound (Hermans et al., 1987).

Adjuvant Activity and Immunological Research

In immunological research, derivatives of 2-acetamido-2-deoxy-glucopyranose, similar in structure to this compound, have been synthesized and evaluated for their adjuvant activity. The synthesis of compounds such as 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanyl-D-isoglutamine)-D-glucopyranose demonstrated the potential of such derivatives in enhancing immune responses, marking their significance in the development of adjuvants for vaccines and immunotherapy (Merser et al., 1975).

Glycosylation and Carbohydrate Chemistry

The compound has found applications in carbohydrate chemistry, particularly in glycosylation reactions where protecting groups are essential. For instance, 2,4-dimethoxybenzyl was used as an amide protecting group for 2-acetamido glycosyl donors, demonstrating the importance of protecting groups in achieving selective glycosylation outcomes (Kelly & Jensen, 2001).

Photochemistry and Molecular Design

In the field of photochemistry, derivatives of this compound have been used in designing molecules with specific photoreactivity. Compounds with substituted nitrobenzyl groups linked to N-(4-hydroxy-3-methoxybenzyl)acetamide via ether or carbonate linkages were synthesized and their decomposition under irradiation was studied, contributing to the development of photo-responsive molecules (Katritzky et al., 2003).

Synthetic Methodology and Chemical Reagents

The versatility of this compound derivatives in synthetic chemistry is highlighted by their use in developing new reagents for the synthesis of N-alkylacetamides and carbamates. The introduction of potassium salts of p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate as stable, easy-to-handle reagents demonstrates their utility in synthesizing diverse chemical entities with potential applications in natural product synthesis and pharmaceutical chemistry (Sakai et al., 2022).

Eigenschaften

IUPAC Name |

2-azido-N-[(2,3-dimethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-17-9-5-3-4-8(11(9)18-2)6-13-10(16)7-14-15-12/h3-5H,6-7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBAIJDSPSNXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)

![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)

![2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2823538.png)

![1-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide](/img/structure/B2823545.png)

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2823547.png)

![N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2823552.png)